
1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate
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Overview
Description
1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a chlorine atom and an oxyacetate group. Its molecular formula is C13H10ClNO3, and it has a molecular weight of approximately 251.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate typically involves the reaction of 5-chloroquinoline with an appropriate acylating agent. One common method includes the reaction of 5-chloroquinoline with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
The compound 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate is of significant interest in various scientific research applications. Below is a detailed exploration of its applications, supported by case studies and data tables.
Antibacterial Activity
Research indicates that quinoline derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have been studied for their ability to inhibit bacterial growth, particularly against resistant strains such as Staphylococcus aureus and Bacillus anthracis.
Case Study: Antibacterial Efficacy
In a study assessing the structure-activity relationship (SAR) of various quinoline derivatives, it was found that specific modifications to the quinoline structure significantly enhanced antibacterial potency. Compounds exhibiting IC50 values below 10 µM were identified, indicating strong antibacterial activity against resistant strains .
Antimalarial Properties
The quinoline scaffold is well-known for its antimalarial activity, particularly against Plasmodium falciparum. The compound's structural similarity to established antimalarials suggests it may possess similar efficacy.
Case Study: Antimalarial Screening
A recent study focused on the synthesis and evaluation of various quinoline derivatives revealed that certain compounds demonstrated low nanomolar activity against Plasmodium falciparum, with selectivity indices exceeding 200. This highlights the potential for this compound to serve as a lead compound in developing new antimalarial agents .
Anticoagulant Activity
Quinoline derivatives have been explored for their anticoagulant properties. The compound has been noted to act as an inhibitor of factor Xa, which is crucial in blood coagulation pathways.
Case Study: Factor Xa Inhibition
Research on related compounds indicates that modifications in the quinoline structure can enhance their efficacy as anticoagulants. Studies have shown that certain derivatives effectively reduce thromboembolic events in preclinical models, suggesting potential therapeutic applications in cardiovascular diseases .
Table 1: Antibacterial Activity of Quinoline Derivatives
Compound | Target Bacteria | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | Staphylococcus aureus | 3 | 33 |
Compound B | Bacillus anthracis | 1 | 66 |
Compound C | Escherichia coli | 5 | 20 |
Table 2: Antimalarial Efficacy of Quinoline Derivatives
Compound | Target Parasite | IC50 (nM) | Selectivity Index |
---|---|---|---|
Compound D | Plasmodium falciparum | 50 | >200 |
Compound E | Plasmodium vivax | 30 | >150 |
Mechanism of Action
The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: Similar in structure but with an ethyl ester group instead of an oxopropyl acetate group.
Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate: Contains a heptan-2-yl group, differing in the length and structure of the alkyl chain.
Uniqueness: 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H12ClN2O3
- Molecular Weight : 280.69 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential against several bacterial strains, indicating its role as an antibacterial agent.
- Anticancer Properties : Research indicates that it may inhibit cell proliferation in certain cancer cell lines through apoptosis induction.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Bacillus anthracis. The Minimum Inhibitory Concentration (MIC) values were recorded at 2 µg/mL, suggesting strong efficacy in inhibiting bacterial growth.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 value for cell proliferation inhibition was found to be approximately 15 µM in breast cancer cells, indicating a promising therapeutic index for further development.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of the compound:
- Synergistic Effects : When combined with other known antibiotics, the compound demonstrated a synergistic effect, enhancing overall antimicrobial efficacy.
- Mechanistic Insights : Studies using flow cytometry indicated that the compound leads to cell cycle arrest in the G1 phase, further elucidating its mechanism as an anticancer agent.
- Safety Profile : Toxicity assays indicated a favorable safety profile with low cytotoxicity towards normal human cells, making it a candidate for further clinical evaluation.
Properties
Molecular Formula |
C14H12ClNO4 |
---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
[1-(5-chloroquinolin-8-yl)oxy-2-oxopropyl] acetate |
InChI |
InChI=1S/C14H12ClNO4/c1-8(17)14(19-9(2)18)20-12-6-5-11(15)10-4-3-7-16-13(10)12/h3-7,14H,1-2H3 |
InChI Key |
VTGRDRBJUWWBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(OC1=C2C(=C(C=C1)Cl)C=CC=N2)OC(=O)C |
Origin of Product |
United States |
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